molecular formula C18H24N4O4 B5318191 ethyl 2-{[(5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]amino}benzoate

ethyl 2-{[(5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]amino}benzoate

Número de catálogo B5318191
Peso molecular: 360.4 g/mol
Clave InChI: HCRHXNYZAQFOJM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-{[(5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]amino}benzoate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is involved in the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).

Mecanismo De Acción

Ethyl 2-{[(5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]amino}benzoate binds irreversibly to the active site of BTK, preventing its phosphorylation and downstream signaling. This leads to decreased survival and proliferation of B cells, as well as inhibition of chemotaxis and adhesion of malignant B cells.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit the production of cytokines and chemokines that promote tumor growth and survival. This compound also inhibits the activation of macrophages and dendritic cells, which play a role in the immune response to tumors.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethyl 2-{[(5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]amino}benzoate has several advantages for lab experiments, including its specificity for BTK and its irreversible binding to the enzyme. However, this compound may not be suitable for all types of B-cell malignancies, and its efficacy may depend on the genetic profile of the tumor. In addition, this compound may have off-target effects on other kinases, which could limit its therapeutic potential.

Direcciones Futuras

There are several potential future directions for the development of ethyl 2-{[(5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]amino}benzoate as a therapeutic agent. One possibility is the combination of this compound with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, which are commonly dysregulated in B-cell malignancies. Another direction is the investigation of this compound in combination with immunotherapies, such as checkpoint inhibitors or CAR T-cell therapy, which have shown promising results in the treatment of B-cell malignancies. Finally, the development of biomarkers to predict response to this compound could help identify patients who are most likely to benefit from this therapy.

Métodos De Síntesis

The synthesis of ethyl 2-{[(5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]amino}benzoate involves several steps, starting from the reaction of 2-aminobenzoic acid with ethyl chloroformate to form ethyl 2-aminobenzoate. This intermediate is then reacted with 1,4-dioxaspiro[5.5]undecane-2,3-dione to form the spirocyclic core of this compound. The final step involves the reaction of the spirocyclic intermediate with 5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylic acid to form this compound.

Aplicaciones Científicas De Investigación

Ethyl 2-{[(5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]amino}benzoate has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased survival and proliferation of B cells. In vivo studies in mouse models of CLL and NHL have demonstrated significant anti-tumor activity of this compound, with minimal toxicity to normal tissues.

Propiedades

IUPAC Name

ethyl 2-[(5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-2-26-15(23)13-5-3-4-6-14(13)21-17(25)22-11-7-18(8-12-22)16(24)19-9-10-20-18/h3-6,20H,2,7-12H2,1H3,(H,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRHXNYZAQFOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)N2CCC3(CC2)C(=O)NCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.